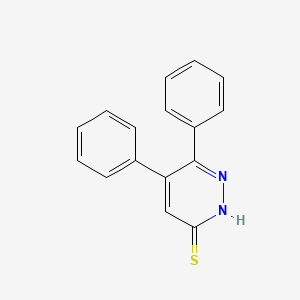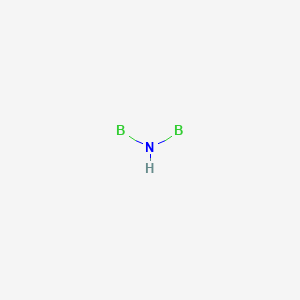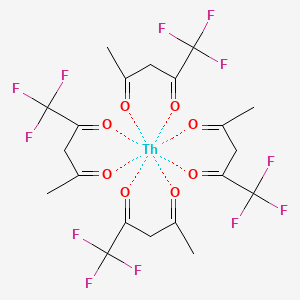![molecular formula C11H18ClNOS B14709014 2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride CAS No. 22876-67-1](/img/structure/B14709014.png)
2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a methylsulfanyl group and an ethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxybenzaldehyde, undergoes a reaction with a suitable thiol reagent, such as methylthiol, in the presence of a base like sodium hydroxide to form 4-ethoxyphenylmethylsulfanyl.
Amination: The intermediate is then subjected to a reductive amination reaction with ethanamine in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethoxy group or to modify the amine functionality using reducing agents such as lithium aluminum hydride.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-ethoxylated amines, modified amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methylsulfonyl)ethanamine hydrochloride
- 4-Methoxyphenethylamine
- 2-Phenylethylamine hydrochloride
Uniqueness
2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride stands out due to the presence of the ethoxy group, which can influence its lipophilicity and membrane permeability. This structural feature may enhance its biological activity and make it more effective in certain applications compared to similar compounds.
Propriétés
Numéro CAS |
22876-67-1 |
|---|---|
Formule moléculaire |
C11H18ClNOS |
Poids moléculaire |
247.79 g/mol |
Nom IUPAC |
2-[(4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C11H17NOS.ClH/c1-2-13-11-5-3-10(4-6-11)9-14-8-7-12;/h3-6H,2,7-9,12H2,1H3;1H |
Clé InChI |
IKSHDDSNKSRNAX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)CSCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-chlorophenyl)methyl]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B14708954.png)

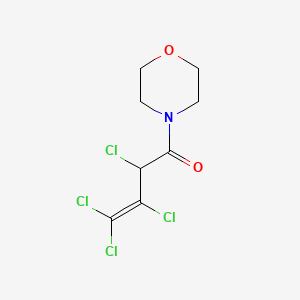
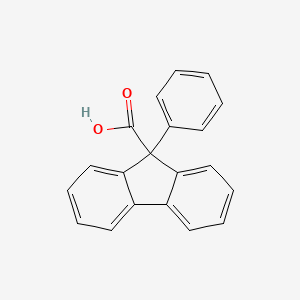
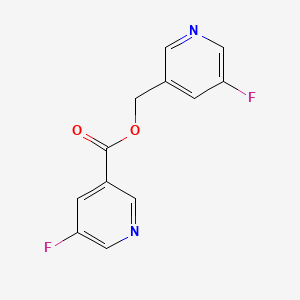
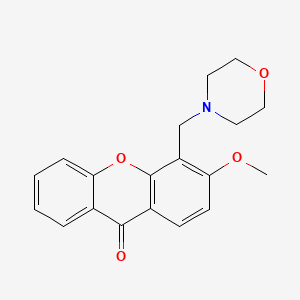
![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14708984.png)



